![molecular formula C7H16O4S B1320042 2-Tert-butoxyethyl methanesulfonate CAS No. 235098-18-7](/img/structure/B1320042.png)
2-Tert-butoxyethyl methanesulfonate
Overview
Description
2-Tert-Butoxyethyl Methanesulfonate is a biochemical used for proteomics research . It has a molecular formula of C7H16O4S and a molecular weight of 196.27 .
Molecular Structure Analysis
The molecular structure of 2-Tert-Butoxyethyl Methanesulfonate consists of 7 carbon atoms, 16 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific structure details are not provided in the sources retrieved.Scientific Research Applications
Plant Development and Abiotic Stress Tolerance
This compound has been mentioned in the context of EMS mutagenesis, which is a method used in plant development research. It focuses on mutation types, mutagenesis site, concentration, duration, and the identification and characterization of mutations responsible for plant development and abiotic stress tolerance .
Proteomics Research
According to Santa Cruz Biotechnology, this compound is also used in proteomics research, which involves the study of proteomes and their functions .
Mechanism of Action
While the mechanism of action for 2-Tert-Butoxyethyl Methanesulfonate is not explicitly stated in the sources retrieved, it is structurally similar to benzocaine and tricaine methanesulfonate (MS-222). These compounds are known to block the activity of both sensory and motor nerves, indicating their effectiveness as anesthetics .
Safety and Hazards
The safety data sheet for 2-Tert-Butoxyethyl Methanesulfonate indicates that it is classified as a warning under the GHS classification. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4S/c1-7(2,3)10-5-6-11-12(4,8)9/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRZAOBUTPYLEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594107 | |
Record name | 2-tert-Butoxyethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
235098-18-7 | |
Record name | 2-tert-Butoxyethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butoxyethyl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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